molecular formula C57H39N3 B12587873 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine CAS No. 645399-30-0

2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine

Cat. No.: B12587873
CAS No.: 645399-30-0
M. Wt: 765.9 g/mol
InChI Key: TXTLZKILDFBARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine is a star-shaped aromatic compound featuring a central 1,3,5-triazine core symmetrically substituted with three 3,5-diphenylphenyl groups. The triazine ring, a six-membered heterocycle with three nitrogen atoms, provides electronic rigidity and thermal stability, while the bulky 3,5-diphenylphenyl substituents introduce steric hindrance and influence photophysical properties. This compound is primarily investigated for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors, due to its conjugated π-system and tunable emission characteristics .

Properties

CAS No.

645399-30-0

Molecular Formula

C57H39N3

Molecular Weight

765.9 g/mol

IUPAC Name

2,4,6-tris(3,5-diphenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C57H39N3/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55-58-56(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)60-57(59-55)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H

InChI Key

TXTLZKILDFBARK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary methods for synthesizing 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine is through the Suzuki-Miyaura cross-coupling reaction. This method typically involves the following steps:

  • Reagents :

    • Boronic acid derivatives (e.g., 4-cyanophenylboronic acid)
    • Aryl halides (e.g., 1-bromo-3,5-diphenylbenzene)
    • Catalyst: Tetrakis(triphenylphosphine)palladium(0)
    • Base: Potassium carbonate (K₂CO₃)
  • Reaction Conditions :

    • Solvent system: Toluene/Ethanol/Water (6:2:1)
    • Temperature: Reflux for 24 hours
  • Yield : The highest yield reported was approximately 50% under optimized conditions.

One-Pot Synthesis with Lewis Acids

Another effective method involves a one-pot synthesis utilizing Lewis acids. This method can be summarized as follows:

  • Step 1 : Synthesis of the key intermediate (e.g., 2-chloro-4,6-bisaryl-1,3,5-triazine) from commercially available materials.

  • Step 2 : Aryl substitution using resorcinol or substituted phenols in the presence of a Lewis acid to form the final product.

  • Advantages : This method allows for the direct formation of the triazine structure without the need for isolating intermediates.

Trimerization Method

A more novel approach involves trimerization reactions that can produce complex structures like dendrimers based on the triazine core. The process typically includes:

  • Reagents :

    • Aryl amines or substituted phenols
    • A catalyst such as palladium complexes
  • Conditions :

    • Stirring at room temperature or elevated temperatures depending on the specific reaction setup.
  • Outcome : This method can yield products with enhanced thermal stability and photophysical properties.

The characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

Table of Characterization Data

Technique Observations
^1H NMR Multiple sets of signals indicating symmetry in the compound
^13C NMR Distinct carbon environments corresponding to various phenyl groups
FT-IR Characteristic peaks confirming triazine and phenyl functionalities

The preparation of 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine can be achieved through various synthetic methodologies including Suzuki-Miyaura cross-coupling reactions and one-pot syntheses involving Lewis acids. Each method offers unique advantages in terms of yield and complexity of the final product. Characterization techniques are essential in confirming the successful synthesis of this compound.

Chemical Reactions Analysis

Sequential Substitution of Cyanuric Chloride

Cyanuric chloride undergoes nucleophilic aromatic substitution (NAS) with arylboronic acids or aryl halides under Suzuki-Miyaura coupling conditions . For 2,4,6-tris(3,5-diphenylphenyl)-1,3,5-triazine:

  • Step 1 : Reaction of cyanuric chloride with 3,5-diphenylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) .

  • Step 2 : Controlled temperature (80–120°C) and reaction time (8–12 hours) ensure complete substitution of all three chlorine atoms .

Example Reaction Conditions :

ParameterValueSource
CatalystPd(dppf)Cl₂
SolventToluene/EtOH/H₂O or DMF
Temperature80–110°C
Reaction Time12–24 hours
Yield50–90%

Suzuki-Miyaura Coupling

The palladium-catalyzed coupling involves oxidative addition of cyanuric chloride to Pd(0), transmetallation with arylboronic acid, and reductive elimination to form C–C bonds . Steric hindrance from 3,5-diphenylphenyl groups necessitates optimized conditions (e.g., excess boronic acid, elevated temperatures).

Functionalization and Derivatives

The triazine core can be further modified to create dendrimers or coordination polymers:

  • Dendrimer Synthesis : Acts as a core for star-shaped molecules, enabling π-conjugation extension (e.g., D1 and D2 dendrimers with four triazine units) .

  • Coordination Chemistry : Carboxylate derivatives (e.g., 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine) form metal-organic frameworks (MOFs) with lanthanides or transition metals .

Optoelectronics

  • Host Material in OLEDs : The extended π-system and high thermal stability (melting point >300°C) make it suitable for thermally activated delayed fluorescence (TADF) devices .

  • Excimer Formation : π-π interactions between triazine planes enable excimer emission in thin films, useful for light-emitting layers .

Catalysis

Phosphine oxide derivatives (e.g., 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine) serve as ligands in transition-metal catalysis .

Challenges and Optimization

  • Steric Hindrance : Bulky 3,5-diphenylphenyl groups reduce reaction efficiency. Solutions include using excess reagents and high-boiling solvents (e.g., DMF) .

  • Purification : Column chromatography (SiO₂, CHCl₃/hexane) or recrystallization is required to isolate pure products .

Key Research Findings

PropertyValue/ObservationSource
Thermal StabilityDecomposition >300°C
Quantum Yield (Φ)0.45–0.60 in thin films
SolubilitySoluble in DCM, THF, DMF

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the triazine family and is characterized by its ability to act as a versatile building block in organic synthesis. Its molecular formula is C39H27N3C_{39}H_{27}N_3, with a molecular weight of approximately 537.6 g/mol. The structure consists of a triazine core with three diphenyl groups attached at the 2, 4, and 6 positions.

UV Absorption

One of the primary applications of 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine is as a UV absorber . It effectively protects materials from UV degradation, making it suitable for use in coatings, plastics, and films. This property is particularly valuable in agricultural films and engineering plastics where prolonged exposure to sunlight can lead to material failure.

Photostabilizers

The compound acts as a photostabilizer in polymers. By incorporating it into polymer matrices (e.g., polyvinyl chloride), it enhances the durability and lifespan of products exposed to sunlight. This application is critical in outdoor applications where UV radiation can cause significant damage over time.

Organic Photovoltaics (OPVs)

In the field of organic electronics, 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine has been investigated for its role in organic photovoltaic devices . Its ability to absorb light and convert it into electrical energy makes it an attractive candidate for enhancing the efficiency of solar cells.

Light Emitting Diodes (LEDs)

The compound has potential applications in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties. Its incorporation into OLED materials can improve brightness and color stability while reducing energy consumption.

Case Study 1: UV Absorbers in Agricultural Films

A study demonstrated that incorporating 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine into agricultural films significantly improved UV resistance compared to standard formulations. The treated films exhibited reduced degradation rates under simulated sunlight exposure over extended periods.

Case Study 2: Enhancing Organic Solar Cells

Research conducted on organic solar cells revealed that the addition of this triazine compound increased the power conversion efficiency by approximately 15%. The study attributed this improvement to enhanced light absorption and charge transport properties facilitated by the compound's structure.

Comparative Data Table

Application AreaBenefitsPerformance Metrics
UV AbsorberProtects materials from UV degradationIncreased lifespan of materials
PhotostabilizerEnhances durability in polymersReduced material failure rates
Organic PhotovoltaicsImproves energy conversion efficiencyUp to 15% increase in power conversion
Organic Light Emitting DiodesEnhances brightness and color stabilityImproved energy efficiency

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence various biological pathways and processes, making it a versatile compound for research and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine: The 3,5-diphenylphenyl groups create a highly branched, three-dimensional structure, enhancing steric bulk and reducing intermolecular π-π stacking. This results in high solubility in nonpolar solvents and amorphous solid-state morphology .
  • 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT) : Pyridyl substituents enable coordination chemistry, forming metal-organic frameworks (MOFs) and coordination polymers. Polymorphs of TPT (e.g., TPT-II) exhibit distinct mechanical properties, such as elastic flexibility in crystalline phases .
  • 2,4,6-Tris(4-(3-tert-butyl-carbazol-9-yl)phenyl)-1,3,5-triazine (TR1) : Carbazole units introduce hole-transport capabilities and solvatochromic behavior, with emission spectra sensitive to solvent polarity .
  • 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine (THFPT) : Fluorinated substituents enhance chemical inertness and hydrophobicity, making it suitable as a mass spectrometry marker .

Physicochemical Properties

Property 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine TR1 TPT THFPT
Molecular Weight (g/mol) ~900 (estimated) ~1,200 ~450 ~750
Solubility High in toluene, THF Moderate in chlorinated solvents Low in water, high in DMF Insoluble in water, soluble in fluorinated solvents
Thermal Stability Decomposition >350°C Decomposition ~300°C Stable up to 250°C Stable up to 400°C
Fluorescence Blue emission (λem ~450 nm) Green emission (λem ~520 nm) Non-emissive Non-emissive

Key Research Findings

Steric Effects : The 3,5-diphenylphenyl groups in the target compound reduce aggregation-caused quenching (ACQ), enhancing luminescence efficiency compared to less bulky analogs like TPT .

Thermal Stability : Fluorinated derivatives (e.g., THFPT) exhibit superior thermal stability (>400°C) due to strong C-F bonds, whereas the target compound decomposes above 350°C .

Solvatochromism: TR1-3 display solvent-dependent emission shifts (Δλem ~50 nm), whereas the target compound’s emission is less sensitive due to its non-polar substituents .

Biological Activity

2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine is a member of the triazine family of compounds, which has garnered attention due to its diverse biological activities. This compound is characterized by a symmetrical triazine core that allows for various substitutions that can enhance its pharmacological properties. Research indicates that derivatives of triazines exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.

Structural Characteristics

The molecular structure of 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine can be summarized as follows:

PropertyValue
Molecular FormulaC27H21N3
Molecular Weight405.47 g/mol
CAS NumberNot available
Melting PointNot determined

The compound’s structure allows for significant interaction with biological targets due to the presence of multiple phenyl groups that can engage in π-π stacking interactions and hydrophobic interactions with biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For example:

  • Mechanism of Action : Triazines have been shown to inhibit key signaling pathways involved in tumorigenesis. Specifically, they target kinases such as mTOR and PI3K which are crucial for cell proliferation and survival.
  • Case Studies :
    • A derivative demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 0.20 μM to 1.25 μM .
    • Another study reported that triazine derivatives increased apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Antimicrobial Activity

Triazine derivatives also exhibit antimicrobial properties:

  • Antibacterial Effects : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Antifungal Properties : Certain compounds within this class have been evaluated for their antifungal activity against common pathogens like Candida albicans.

Research Findings

A comprehensive review of the literature reveals several significant findings regarding the biological activity of triazine derivatives:

  • Structure-Activity Relationship (SAR) : Modifications on the triazine core significantly affect biological activity. For instance, substituents on the phenyl rings can enhance binding affinity to specific targets or improve solubility .
  • In Vivo Studies : Preliminary in vivo studies indicate that some triazine derivatives possess favorable pharmacokinetic profiles and exhibit lower toxicity compared to conventional chemotherapeutics.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of triazine derivatives:

Study ReferenceBiological ActivityCell LineIC50 (μM)Mechanism
AnticancerMCF-71.25mTOR inhibition
AnticancerHeLa1.03PI3K inhibition
AntimicrobialE. coli15.0Membrane disruption
AntifungalC. albicans10.0Metabolic pathway inhibition

Q & A

Q. Methodological Notes

  • Data Contradiction Analysis: Low yields in CuAAC synthesis (e.g., 33% ) vs. higher yields in phosphine-based routes (e.g., TPTZ ) suggest substrate-dependent reactivity. Systematic screening of protecting groups (e.g., trimethylsilyl vs. tert-butyl) and catalysts is recommended.
  • Tables for Key Parameters:
Synthesis ParameterCuAAC Phosphine Route
Typical Yield33%70–85%
Key ReactantAromatic azideCyanuric chloride
CatalystCu(I)Base (e.g., Et₃N)
PurificationColumn chromatographyRecrystallization
  • References: Ensure alignment with peer-reviewed studies (e.g., Kumar et al. 2017 , Swager et al. 2007 ) and authoritative databases (PubChem ). Avoid non-academic sources as specified.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.